![molecular formula C19H14N4O2 B2580361 N-(5-methyl-2-phenyloxazolo[5,4-b]pyridin-6-yl)nicotinamide CAS No. 2034375-96-5](/img/structure/B2580361.png)

N-(5-methyl-2-phenyloxazolo[5,4-b]pyridin-6-yl)nicotinamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

“N-(5-methyl-2-phenyloxazolo[5,4-b]pyridin-6-yl)nicotinamide” is a chemical compound with the molecular formula C20H15N3O3 . It has a molecular weight of 345.4 g/mol . The compound is also known by other names such as “(E)-3- (furan-2-yl)-N- (5-methyl-2-phenyloxazolo [5,4-b]pyridin-6-yl)acrylamide” and “(2E)-3- (furan-2-yl)-N- {5-methyl-2-phenyl- [1,3]oxazolo [5,4-b]pyridin-6-yl}prop-2-enamide” among others .

Synthesis Analysis

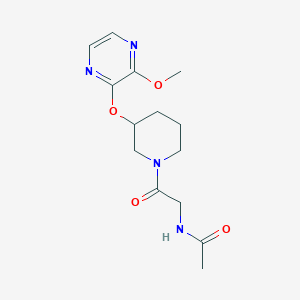

The synthesis of this compound involves several steps. One method involves the intramolecular cyclization of a previously synthesized 2-chloro-N- (6-methyl-2-oxo-4-phenyl-1,2-dihydropyridin-3-yl)acetamide . This results in the formation of 2- (Chloromethyl)-5-methyl-7-phenyloxazolo [5,4-b]pyridine. This compound can then be used in the synthesis of previously unknown 2-aminomethyloxazolo [5,4-b]pyridine derivatives by nucleophilic substitution with various amines and a cyclic amide .Molecular Structure Analysis

The molecular structure of this compound includes a phenyl group, a pyridine ring, and an oxazole ring . The InChI string for this compound is "InChI=1S/C20H15N3O3/c1-13-16 (22-18 (24)10-9-15-8-5-11-25-15)12-17-20 (21-13)26-19 (23-17)14-6-3-2-4-7-14/h2-12H,1H3, (H,22,24)/b10-9+" .Physical and Chemical Properties Analysis

This compound has a molecular weight of 345.4 g/mol . It has a hydrogen bond donor count of 1 and a hydrogen bond acceptor count of 5 . The compound has a rotatable bond count of 4 . The exact mass and monoisotopic mass of the compound are both 345.11134135 g/mol . The topological polar surface area of the compound is 81.2 Ų .科学的研究の応用

Bisubstrate Inhibitors for Nicotinamide N-Methyltransferase (NNMT)

N-(5-methyl-2-phenyloxazolo[5,4-b]pyridin-6-yl)nicotinamide has been investigated for its inhibitory effects on Nicotinamide N-methyltransferase (NNMT), an enzyme involved in the methylation of nicotinamide and other pyridine-containing compounds. NNMT plays a crucial role in various physiological and pathological processes, and its overexpression has been linked to several human diseases. The discovery of potent NNMT inhibitors, such as bisubstrate inhibitors, has significant implications for exploring biological and therapeutic hypotheses related to NNMT's role in disease mechanisms. These inhibitors, by targeting both substrate and cofactor binding sites, provide valuable insights into developing more selective and effective NNMT inhibitors for future therapeutic applications (Babault et al., 2018).

Novel Pyrimidine-5-carboxamide Compounds as NNMT Inhibitors

Research has extended into novel pyrimidine-5-carboxamide compounds acting as NNMT inhibitors, particularly for treating diabetes. The modulation of NNMT activity has shown potential in addressing metabolic disorders, including type 2 diabetes mellitus (T2DM) and metabolic syndrome. These novel inhibitors demonstrate a promising approach for therapeutic interventions aimed at improving insulin resistance and treating chronic kidney disease, highlighting the enzyme's significance in metabolic regulation and disease pathology (Sabnis, 2021).

Structural Studies and Substrate Recognition

The structural elucidation of NNMT in complex with inhibitors has unveiled the molecular interactions critical for its inhibitory action. By obtaining crystal structures of NNMT bound to small-molecule inhibitors, researchers have identified key residues and binding site configurations essential for substrate recognition and enzyme inhibition. These studies not only advance our understanding of NNMT's biochemical mechanisms but also guide the design of novel inhibitors with enhanced potency and selectivity for therapeutic use (Peng et al., 2011).

特性

IUPAC Name |

N-(5-methyl-2-phenyl-[1,3]oxazolo[5,4-b]pyridin-6-yl)pyridine-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H14N4O2/c1-12-15(22-17(24)14-8-5-9-20-11-14)10-16-19(21-12)25-18(23-16)13-6-3-2-4-7-13/h2-11H,1H3,(H,22,24) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GLNZVCHMQGMIFK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C2C(=N1)OC(=N2)C3=CC=CC=C3)NC(=O)C4=CN=CC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H14N4O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

330.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-[(4-amino-5-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-(2-methylphenyl)acetamide](/img/structure/B2580278.png)

![N-(4-ethylphenyl)-2-(3-(4-methylbenzyl)-2,4-dioxo-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)acetamide](/img/no-structure.png)

![N-[1-(3-Cyanopyrazin-2-yl)azetidin-3-yl]-N-methyl-4-morpholin-4-ylbenzamide](/img/structure/B2580285.png)

![2-Amino-6-(2-fluorobenzyl)-4-[4-(trifluoromethyl)phenyl]-4,6-dihydropyrano[3,2-c][2,1]benzothiazine-3-carbonitrile 5,5-dioxide](/img/structure/B2580286.png)

![N-[5-acetyl-1-(3,4-dimethoxyphenethyl)-6-methyl-2-oxo-1,2-dihydro-3-pyridinyl]-4-chlorobenzenecarboxamide](/img/structure/B2580289.png)

![N-[[4-(2-Methoxyphenoxy)phenyl]methyl]but-2-ynamide](/img/structure/B2580290.png)

![N-(2-(imidazo[2,1-b]thiazol-6-yl)phenyl)-1-methyl-1H-pyrazole-4-sulfonamide](/img/structure/B2580291.png)

![1-[3-(Ethylamino)-3-oxopropyl]-4-fluorosulfonyloxybenzene](/img/structure/B2580295.png)

![N-{[1-(5-fluoropyrimidin-2-yl)piperidin-4-yl]methyl}-2-oxo-2H-chromene-3-carboxamide](/img/structure/B2580296.png)